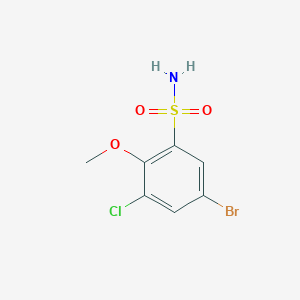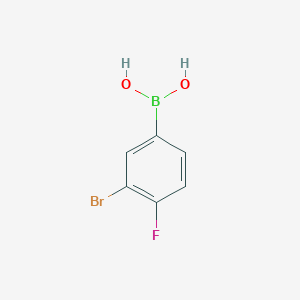
Ácido (3-bromo-4-fluorofenil)borónico
Descripción general
Descripción
“(3-Bromo-4-fluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H5BBrFO2 . It has an average mass of 218.816 Da and a mono-isotopic mass of 217.954987 Da . It has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves a multi-step process. For example, a similar compound, 4-Amino-3-fluorophenyl boronic acid, has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium–bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-4-fluorophenyl)boronic acid” consists of a phenyl ring substituted with a bromo group at the 3-position and a fluoro group at the 4-position. The phenyl ring is also substituted with a boronic acid group .
Chemical Reactions Analysis
Boronic acids, including “(3-Bromo-4-fluorophenyl)boronic acid”, are often used as reactants in coupling reactions . They can participate in various types of reactions, including Suzuki-Miyaura cross-couplings .
Physical and Chemical Properties Analysis
“(3-Bromo-4-fluorophenyl)boronic acid” has a density of 1.8±0.1 g/cm3, a boiling point of 317.6±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 41.1±0.4 cm3 and a molar volume of 125.0±5.0 cm3 .
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácido (3-bromo-4-fluorofenil)borónico: se utiliza en diversas aplicaciones de detección debido a su interacción con dioles y bases de Lewis como el fluoruro o el cianuro . Esta interacción es fundamental en ensayos homogéneos y detección heterogénea, incluso en la interfaz de materiales de detección o dentro de la muestra a granel. La capacidad del compuesto para unirse a dioles también amplía su uso en el etiquetado biológico, la manipulación de proteínas y el desarrollo de terapias.
Protodesboronación catalítica
Este compuesto juega un papel en la protodesboronación catalítica de ésteres borónicos de pinacol. Se utiliza en la hidrometilación formal anti-Markovnikov de alquenos, que es una transformación valiosa en la síntesis orgánica . Este proceso se ha aplicado a diversas moléculas complejas, mostrando la versatilidad de los ácidos borónicos en la química sintética.
Síntesis de fármacos
This compound: está involucrado en la síntesis de nuevos compuestos líquido-cristalinos y difluoroterfenilos a través de acoplamientos cruzados catalizados por paladio . Estos compuestos tienen aplicaciones potenciales en el desarrollo de nuevos fármacos, incluidos los agonistas del receptor de leucotrieno B4.
Manipulación de proteínas
El compuesto se utiliza para la manipulación de proteínas, particularmente en la interacción con proteínas para el etiquetado celular y la electroforesis de moléculas glicosiladas . Esta aplicación es significativa en el campo de la bioquímica y la biología molecular, donde la modificación precisa de proteínas es crucial.
Desarrollo de terapias
En terapéutica, el ácido (3-bromo-4-fluorofenil)borónico contribuye a la creación de inhibidores enzimáticos y moduladores de proteínas . Estos son esenciales en el desarrollo de nuevos tratamientos para diversas enfermedades, incluido el cáncer.
Tecnologías de separación
El compuesto también se emplea en tecnologías de separación, donde se aprovecha su capacidad para formar complejos estables con diversas moléculas . Esto es particularmente útil en los procesos de purificación de mezclas complejas tanto en entornos de investigación como industriales.
Liberación controlada de insulina
Una de las aplicaciones más innovadoras del ácido (3-bromo-4-fluorofenil)borónico está en la liberación controlada de insulina . La química covalente dinámica del compuesto permite el diseño de sistemas de administración de fármacos sensibles que pueden regular la liberación de insulina en respuesta a los niveles de glucosa.
Acoplamiento de Suzuki–Miyaura
Por último, es un reactivo valioso en la reacción de acoplamiento de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono ampliamente aplicada en la síntesis orgánica . Esta reacción es fundamental en la construcción de moléculas orgánicas complejas, incluidos fármacos y polímeros.
Safety and Hazards
When handling “(3-Bromo-4-fluorophenyl)boronic acid”, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Ensure adequate ventilation and avoid ingestion and inhalation . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .
Mecanismo De Acción
Target of Action
The primary target of (3-Bromo-4-fluorophenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The (3-Bromo-4-fluorophenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid acts as a nucleophile, transferring its organic group from boron to the transition metal catalyst . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (3-Bromo-4-fluorophenyl)boronic acid . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids are generally stable and readily prepared . They are also environmentally benign, which contributes to their broad application in the Suzuki–Miyaura coupling .
Result of Action
The result of the action of (3-Bromo-4-fluorophenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The action of (3-Bromo-4-fluorophenyl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . The ph of the environment can influence the rate of reactions involving boronic acids .
Propiedades
IUPAC Name |
(3-bromo-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJYNLUOXHQGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681537 | |
| Record name | (3-Bromo-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092533-91-9 | |
| Record name | (3-Bromo-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1092533-91-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)
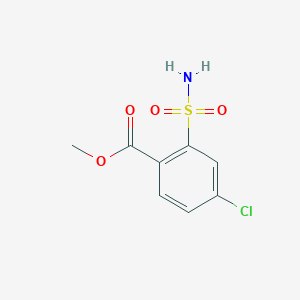
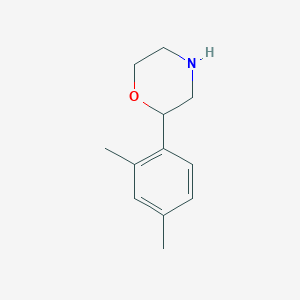
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
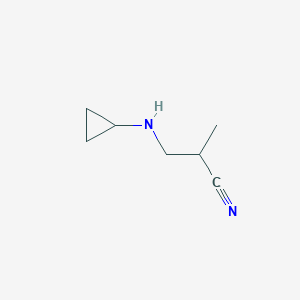
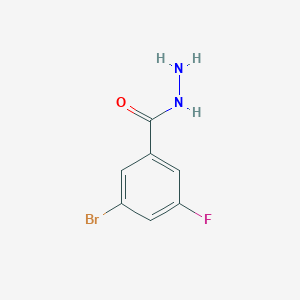
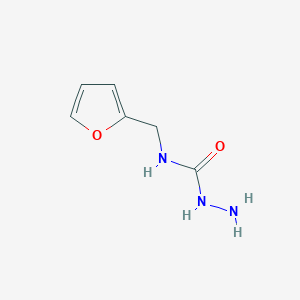
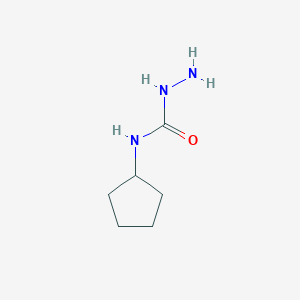
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)
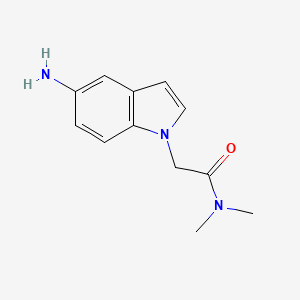

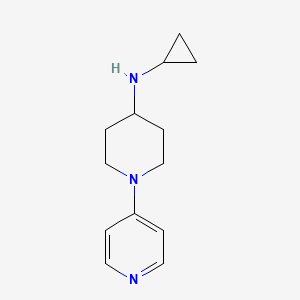
![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)
